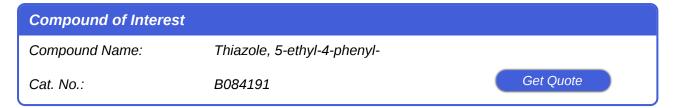


## Navigating the Physicochemical Landscape of 5-Ethyl-4-phenylthiazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and physicochemical properties of 5-ethyl-4-phenylthiazole and structurally related compounds. Due to the limited publicly available information on the target compound, this document leverages data from analogous thiazole derivatives to project a likely solubility profile and outlines relevant experimental methodologies.

## **Physicochemical Properties and Solubility Profile**

Quantitative solubility data for 5-ethyl-4-phenylthiazole is not readily available in the current literature. However, by examining related phenylthiazole structures, a qualitative and predictive solubility profile can be established. Thiazole derivatives are generally characterized by their moderate polarity, and their solubility is significantly influenced by the nature of their substituents.

For instance, the solubility of a related compound, 2-amino-4-phenylthiazole, has been documented in various solvents. It is soluble in organic solvents such as ethanol (approximately 12 mg/mL), Dimethyl Sulfoxide (DMSO, approximately 10 mg/mL), and Dimethylformamide (DMF, approximately 10 mg/mL).[1] It is sparingly soluble in aqueous buffers, with a solubility of about 0.1 mg/mL in a 1:10 solution of ethanol and Phosphate-Buffered Saline (PBS) at pH 7.2.[1] This suggests that 5-ethyl-4-phenylthiazole is likely to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents.



The table below summarizes available data for related thiazole compounds to provide a comparative reference.

Compound	Solvent	Solubility	Temperature (°C)	Pressure
2-amino-4- phenylthiazole	Ethanol	~12 mg/mL	Not Specified	Not Specified
2-amino-4- phenylthiazole	DMSO	~10 mg/mL	Not Specified	Not Specified
2-amino-4- phenylthiazole	DMF	~10 mg/mL	Not Specified	Not Specified
2-amino-4- phenylthiazole	1:10 Ethanol:PBS (pH 7.2)	~0.1 mg/mL	Not Specified	Not Specified
4- nitrophthalimide (for comparison)	N,N- dimethylformami de	Highest among tested solvents	273.15 - 323.15 K	0.1 MPa
4- nitrophthalimide (for comparison)	Chloroform	Lowest among tested solvents	273.15 - 323.15 K	0.1 MPa

Note: Data for 4-nitrophthalimide is included to illustrate a common experimental approach for determining solubility in various solvents.[2]

## **Experimental Protocols**

Detailed experimental protocols for determining the solubility of 5-ethyl-4-phenylthiazole are not explicitly published. However, established methodologies for similar compounds can be readily adapted.

# Protocol 1: Isothermal Saturation Method for Solubility Determination



This method is a standard approach for accurately measuring the solubility of a compound in various solvents at different temperatures.

#### Materials:

- 5-ethyl-4-phenylthiazole
- Selected solvents (e.g., water, ethanol, methanol, ethyl acetate, DMSO, etc.)
- Thermostatic shaker bath
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
- Centrifuge
- Syringe filters (e.g., 0.45 μm)

#### Procedure:

- An excess amount of 5-ethyl-4-phenylthiazole is added to a known volume of the selected solvent in a sealed vial.
- The vials are placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).
- After reaching equilibrium, the samples are allowed to settle.
- The supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.
- The concentration of the dissolved 5-ethyl-4-phenylthiazole in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).



### **Protocol 2: Turbidimetric Solubility Measurement**

This high-throughput method is useful for rapid screening of solubility in aqueous solutions.

#### Materials:

- 5-ethyl-4-phenylthiazole stock solution in DMSO
- Aqueous buffer (e.g., PBS)
- 96-well microplate
- Plate reader capable of measuring turbidity (absorbance at a specific wavelength, e.g., 650 nm)

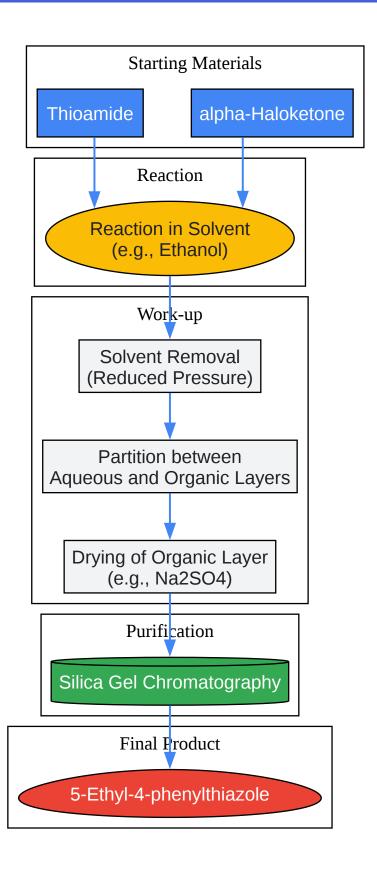
#### Procedure:

- A serial dilution of the 5-ethyl-4-phenylthiazole stock solution in DMSO is prepared in a 96well plate.
- The aqueous buffer is added to each well.
- The plate is incubated for a set period (e.g., 2 hours) to allow for precipitation.
- The turbidity of each well is measured using a plate reader.
- The solubility limit is identified as the concentration at which a significant increase in turbidity is observed.

# Synthesis of Phenylthiazole Derivatives: A Generalized Workflow

The synthesis of 5-ethyl-4-phenylthiazole would likely follow the well-established Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of phenylthiazole derivatives, which can be adapted for the target compound.





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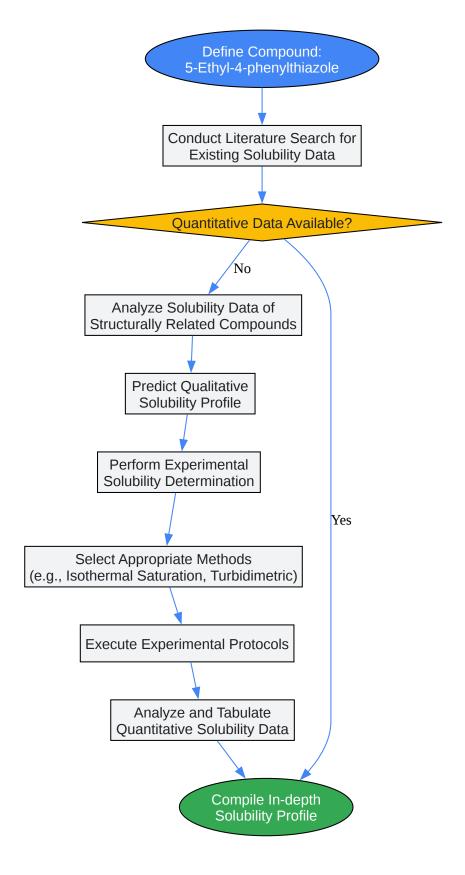


Caption: Generalized workflow for the synthesis of 5-ethyl-4-phenylthiazole via Hantzsch thiazole synthesis.

## **Logical Relationship for Solubility Assessment**

The following diagram outlines the logical steps involved in assessing the solubility profile of a research compound like 5-ethyl-4-phenylthiazole.





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